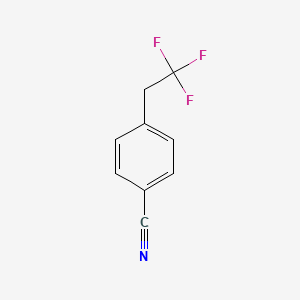![molecular formula C14H23N4O2P B14134095 N''-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N',N'-tetramethylphosphoric triamide CAS No. 88789-60-0](/img/structure/B14134095.png)
N''-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N',N'-tetramethylphosphoric triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’‘-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N’,N’-tetramethylphosphoric triamide is a complex organic compound that features an aziridine ring, a phenyl group, and a phosphoric triamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N’,N’-tetramethylphosphoric triamide typically involves the reaction of aziridine with a suitable precursor under controlled conditions. One common method involves the coupling of aziridine with an electrophilic nitrogen source, such as iminoiodinane or organoazide, to form the aziridine ring . The reaction conditions often require a basic environment and may involve the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N’‘-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N’,N’-tetramethylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can lead to the opening of the aziridine ring, forming amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various amine derivatives, substituted aziridines, and other nitrogen-containing compounds. These products are often of interest for their potential biological activity and synthetic utility.
Scientific Research Applications
N’‘-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N’,N’-tetramethylphosphoric triamide has several scientific research applications:
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N’‘-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N’,N’-tetramethylphosphoric triamide involves its interaction with molecular targets such as DNA and proteins. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of essential biological processes. This reactivity is exploited in its use as an anticancer agent, where it can induce DNA damage and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-Tosylaziridine: A derivative of aziridine with a tosyl group, used in the synthesis of more complex molecules.
Aziridine-1-carbaldehyde oxime: Known for its cytotoxic activity and potential as an anticancer agent.
Uniqueness
N’‘-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N’,N’-tetramethylphosphoric triamide is unique due to its combination of an aziridine ring with a phosphoric triamide moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
88789-60-0 |
|---|---|
Molecular Formula |
C14H23N4O2P |
Molecular Weight |
310.33 g/mol |
IUPAC Name |
1-(aziridin-1-yl)-2-[4-[bis(dimethylamino)phosphorylamino]phenyl]ethanone |
InChI |
InChI=1S/C14H23N4O2P/c1-16(2)21(20,17(3)4)15-13-7-5-12(6-8-13)11-14(19)18-9-10-18/h5-8H,9-11H2,1-4H3,(H,15,20) |
InChI Key |
DQUUQZXNULSXQC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(NC1=CC=C(C=C1)CC(=O)N2CC2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



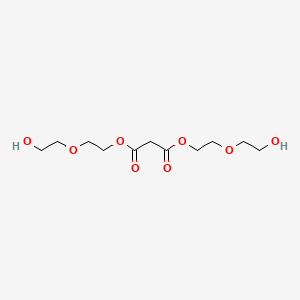
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)
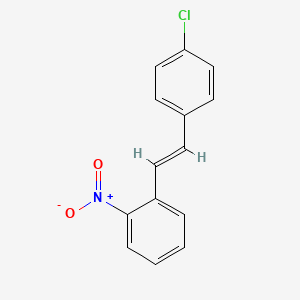
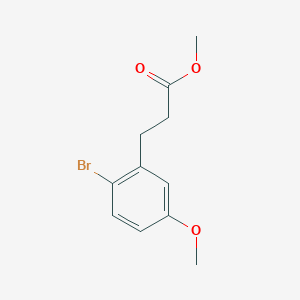
![2-(Phenylacetyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14134051.png)
![Zinc, iodo[(3-methyl-3-oxetanyl)methyl]](/img/structure/B14134052.png)

![2-Phenyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14134064.png)
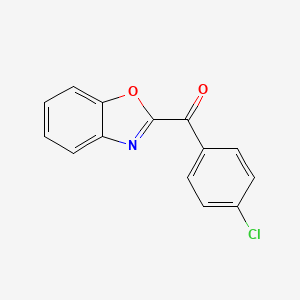
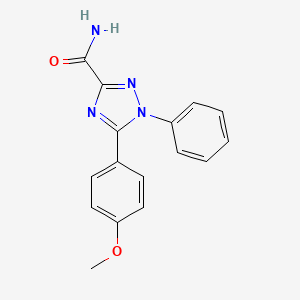
![benzyl N-[3-(methylamino)propyl]carbamate,hydrochloride](/img/structure/B14134080.png)
![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B14134084.png)
